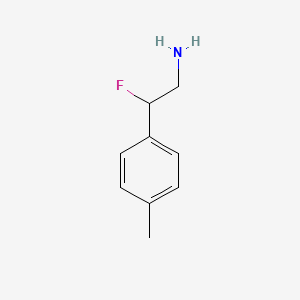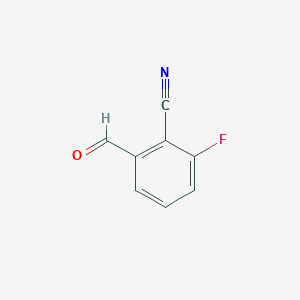
1-溴-4-环丙基硫代苯
描述
1-Bromo-4-cyclopropylthiobenzene is a useful research compound. Its molecular formula is C9H9BrS and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-cyclopropylthiobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-cyclopropylthiobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构和化学性质
1-溴-4-环丙基硫代苯的化学结构和性质已被广泛研究,以了解其相互作用和潜在应用。研究重点关注其分子几何结构、振动光谱和电子性质,以探索其在各个科学领域的用途。例如,溴代苯衍生物的振动光谱和电子密度分析揭示了其分子结构和潜在反应性的见解,这可能类似于 1-溴-4-环丙基硫代苯的性质 (Vennila 等人,2018 年)。
合成应用
1-溴-4-环丙基硫代苯作为合成复杂分子结构的关键中间体。它在钯催化下的反应性已被用来组装 indeno[1,2-c]chromenes,展示了它在利用容易获得的材料构建分子复杂性方面的作用 (Xiaolin Pan 等人,2014 年)。类似地,它在 [2+2] 环加成反应中的用途证明了它在合成具有材料科学和药物潜力的新型有机化合物方面的多功能性 (Gon-Ann Lee 等人,2009 年)。
材料科学和光致发光
与 1-溴-4-环丙基硫代苯相关的衍生物(例如 1-溴-4-(2,2-二苯基乙烯基)苯)的合成和荧光性质已因其在材料科学应用中的潜力而受到研究。这些化合物表现出聚集诱导发射 (AIE) 特性,使其成为光电器件和荧光材料的有希望的候选材料 (Liang Zuo-qi,2015 年)。
环境和生物应用
对溴代苯衍生物的解离电子附着 (DEA) 过程的研究提供了对其环境行为和潜在生物影响的宝贵见解。此类研究可以为这些化合物的安全处理和处置以及它们与生物系统之间的相互作用提供信息 (M. Mahmoodi-Darian 等人,2010 年)。
安全和危害
生化分析
Biochemical Properties
1-Bromo-4-cyclopropylthiobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. This compound interacts with enzymes that facilitate these substitution reactions, such as halogenases and dehalogenases. These enzymes catalyze the removal or addition of halogen atoms, thereby influencing the reactivity and stability of 1-Bromo-4-cyclopropylthiobenzene .
Cellular Effects
1-Bromo-4-cyclopropylthiobenzene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, 1-Bromo-4-cyclopropylthiobenzene can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-cyclopropylthiobenzene involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain dehalogenases by occupying their active sites, preventing the removal of halogen atoms from substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-cyclopropylthiobenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-4-cyclopropylthiobenzene is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound may result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-cyclopropylthiobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in metabolite levels. At higher doses, 1-Bromo-4-cyclopropylthiobenzene can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .
Metabolic Pathways
1-Bromo-4-cyclopropylthiobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions, such as oxidation and reduction, mediated by enzymes like cytochrome P450s. These reactions result in the formation of metabolites that may have distinct biological activities. Additionally, 1-Bromo-4-cyclopropylthiobenzene can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-Bromo-4-cyclopropylthiobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as facilitated diffusion or active transport. Once inside the cells, 1-Bromo-4-cyclopropylthiobenzene may bind to intracellular proteins, affecting its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
1-Bromo-4-cyclopropylthiobenzene exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its involvement in distinct biochemical pathways. The subcellular distribution of 1-Bromo-4-cyclopropylthiobenzene can also affect its stability and degradation, impacting its overall biological activity .
属性
IUPAC Name |
1-bromo-4-cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVPXDHUZDKZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625135 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-63-5 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-cyclopropylthiobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)












